Tetrahydro-2H-thiopyran-3-carboxylic acid

Medicinal chemistry Physicochemical property screening Scaffold selection

A six-membered sulfur heterocycle with a 3-carboxy substitution pattern essential for precise hydrogen-bond presentation in medicinal chemistry. The thioether oxidation state enables stepwise access to sulfoxide and sulfone intermediates, and the sulfur atom imparts a ~0.74-unit LogP advantage over the oxygen analog for CNS programs. - HIV-1 protease P2-ligand precursor: 3S-carboxamide-1,1-dioxide derivative achieves IC₅₀ 9 nM. - Available as racemate; resolved (R)-enantiomer (CAS 161511-61-1) also offered for stereodefined synthesis. - Typical purity ≥97%; room-temperature storage; standard international shipping applies.

Molecular Formula C6H10O2S
Molecular Weight 146.21 g/mol
CAS No. 161404-76-8
Cat. No. B061100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-2H-thiopyran-3-carboxylic acid
CAS161404-76-8
Molecular FormulaC6H10O2S
Molecular Weight146.21 g/mol
Structural Identifiers
SMILESC1CC(CSC1)C(=O)O
InChIInChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)
InChIKeyDCMOTEAFHXHTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-2H-thiopyran-3-carboxylic Acid Core Properties


Tetrahydro-2H-thiopyran-3-carboxylic acid (also known as thiane-3-carboxylic acid) is a six-membered sulfur-containing saturated heterocyclic carboxylic acid with molecular formula C₆H₁₀O₂S and molecular weight 146.21 g/mol . The compound is commercially available with standard purity specifications of ≥95% to ≥97% and features calculated solubility of 7 g/L at 25°C . Its thiane scaffold places it within the broader class of tetrahydrothiopyran carboxylic acids, which are employed as versatile building blocks in medicinal chemistry and organic synthesis.

Tetrahydro-2H-thiopyran-3-carboxylic Acid Substitution Risks


Substitution among tetrahydrothiopyran carboxylic acid regioisomers or heteroatom analogs introduces quantifiable changes in physicochemical properties and biological performance. The 3-carboxy substitution pattern produces distinct molecular geometry, electronic distribution, and intermolecular interaction capacity compared to the 2- and 4-position isomers . Additionally, the sulfur atom in the thiane ring confers different lipophilicity, metabolic stability, and hydrogen-bonding characteristics relative to its oxygen-containing tetrahydropyran counterpart . In documented cases involving structurally analogous compounds, a single regioisomeric change at the carboxamide position produced a 190-fold difference in enzyme inhibitory potency [1], demonstrating that even minor structural modifications cannot be assumed interchangeable without experimental validation.

Tetrahydro-2H-thiopyran-3-carboxylic Acid vs. Structural Analogs


Sulfur vs. Oxygen Heteroatom Physicochemical Differentiation

Replacement of the ring oxygen in tetrahydropyran-3-carboxylic acid with sulfur in tetrahydro-2H-thiopyran-3-carboxylic acid produces measurable differences in key physicochemical parameters relevant to bioavailability and downstream synthetic handling. The sulfur-containing analog exhibits higher molecular weight and elevated boiling point, consistent with the larger atomic radius and increased polarizability of sulfur relative to oxygen . Additionally, the presence of sulfur alters lipophilicity, with tetrahydro-2H-thiopyran-3-carboxylic acid showing an ACD/LogP of 0.88 versus tetrahydropyran-3-carboxylic acid at 0.14 . This difference in partition coefficient directly impacts membrane permeability predictions and chromatographic behavior during purification.

Medicinal chemistry Physicochemical property screening Scaffold selection

3-Carboxy vs. 4-Carboxy Regioisomers in Enzyme Inhibitors

The position of the carboxy/carboxamide substituent on the tetrahydrothiopyran ring dramatically impacts biological activity. In a direct head-to-head comparison within the hydroxyethylamine isostere series of HIV-1 protease inhibitors, the 3S-tetrahydro-2H-thiopyran carboxamide-1,1-dioxide (incorporating the 3-carboxy scaffold) exhibited an IC₅₀ of 9 nM and CIC₉₅ of 200 nM [1]. In contrast, the corresponding inhibitor derived from the 3R-configuration showed 2-fold reduced potency, and the urethane derivative lacking the carboxamide geometry displayed an IC₅₀ of 2.0 μM—a 222-fold loss in inhibitory activity [1]. This demonstrates that the 3-carboxy regioisomer, when properly configured, provides a geometrically optimized presentation of hydrogen-bonding functionality that the 2- or 4-position isomers cannot replicate [2].

HIV protease inhibition Structure-activity relationship P2-ligand design

Stereochemical Differentiation in Chiral Synthesis

Tetrahydro-2H-thiopyran-3-carboxylic acid exists as a racemic mixture under CAS 161404-76-8, while the individual enantiomers are assigned distinct CAS registry numbers: (R)-tetrahydro-2H-thiopyran-3-carboxylic acid carries CAS 161511-61-1 . The separation of racemic tetrahydrothiopyran carboxylic acids into their optically pure forms has been demonstrated via diastereomeric amide formation using optically active 2-amino-carboxylic acid esters, followed by chromatographic separation and amide cleavage [1]. In HIV-1 protease inhibitor SAR studies, the 3S-carboxamide configuration exhibited 2-fold greater inhibitory potency than the corresponding 3R-diastereomer, confirming that stereochemistry at the 3-position is a critical determinant of biological target engagement [2].

Chiral resolution Asymmetric synthesis Optically active building blocks

Solubility and Workup: Thioether vs. 1,1-Dioxide Derivative

The oxidation state of the sulfur atom in the tetrahydrothiopyran ring governs both physical properties and downstream synthetic utility. Tetrahydro-2H-thiopyran-3-carboxylic acid (thioether oxidation state) exhibits calculated aqueous solubility of 7 g/L at 25°C and a melting point of 111.5-112.5°C . In contrast, the fully oxidized tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0) displays a higher melting point of 125-127°C and substantially different solubility characteristics due to the polar sulfone group . The thioether can be selectively oxidized to the sulfoxide or sulfone using hydrogen peroxide or m-chloroperbenzoic acid, providing controlled access to intermediates with graded polarity [1].

Reaction workup Purification Oxidation state selection

Commercial Availability and Purity Specifications

Tetrahydro-2H-thiopyran-3-carboxylic acid is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 97% . This contrasts with the 4-carboxy regioisomer (tetrahydro-2H-thiopyran-4-carboxylic acid, CAS 89489-53-2), which is more widely available and often supplied with purity specifications at 95% . The 3-carboxy isomer is typically sold in research-scale quantities (100 mg to 250 mg unit sizes), whereas the 4-carboxy isomer is available in multi-gram to kilogram quantities, reflecting differential synthetic accessibility and market demand. Procurement lead times for the 3-carboxy isomer may extend to 8-12 weeks depending on stock status, compared to more immediate availability for the 4-carboxy analog .

Chemical procurement Purity specifications Vendor comparison

Tetrahydro-2H-thiopyran-3-carboxylic Acid Applications


HIV-1 Protease Inhibitor P2-Ligand Optimization

Tetrahydro-2H-thiopyran-3-carboxylic acid serves as a critical precursor for synthesizing cyclic sulfone-3-carboxamide P2-ligands in HIV-1 protease inhibitor programs. The 3S-tetrahydro-2H-thiopyran carboxamide-1,1-dioxide derivative achieved an IC₅₀ of 9 nM against HIV-1 protease, representing a 222-fold potency improvement over corresponding urethane derivatives [1]. The 3-carboxy substitution pattern provides geometrically optimized hydrogen-bonding interactions with the S2 subsite residues that 2- or 4-position isomers cannot replicate. Medicinal chemistry teams pursuing next-generation protease inhibitors should prioritize the 3-carboxy scaffold over alternative regioisomers when the target binding pocket requires precise presentation of hydrogen-bond acceptors in the P2 region.

Lipophilicity-Driven ADME Optimization for CNS Penetration

For compound series requiring enhanced membrane permeability or blood-brain barrier penetration, tetrahydro-2H-thiopyran-3-carboxylic acid offers quantifiable lipophilicity advantages over its oxygen-containing analog tetrahydropyran-3-carboxylic acid. The sulfur heteroatom increases the calculated LogP by approximately 0.74 units (0.88 vs 0.14) , predicting improved passive diffusion across lipid bilayers. This property differential is particularly relevant in CNS-targeted programs and intracellular target engagement campaigns where the oxygen analog would present suboptimal permeability. The higher boiling point (301.8°C vs 264.5°C) also affects chromatographic retention times during purification, necessitating adjusted HPLC gradient conditions .

Chiral Building Block for Asymmetric Synthesis

Programs requiring enantiomerically pure building blocks should consider either the racemic mixture (CAS 161404-76-8) or the resolved (R)-enantiomer (CAS 161511-61-1) of tetrahydro-2H-thiopyran-3-carboxylic acid, depending on synthetic strategy. The 2-fold potency differential between 3S and 3R configurations in HIV-1 protease inhibition [2] underscores the importance of stereochemical control. The racemate can be resolved via diastereomeric amide formation with optically active 2-amino-carboxylic acid esters, followed by chromatographic separation and amide cleavage, as described in US Patent 5,334,730 [3]. Alternatively, procurement of the pre-resolved (R)-enantiomer enables direct incorporation into stereodefined synthetic sequences without the need for in-house chiral resolution.

Controlled Oxidation for Sulfoxide/Sulfone Synthesis

Synthetic routes requiring graded oxidation states of the sulfur atom should employ tetrahydro-2H-thiopyran-3-carboxylic acid (thioether, CAS 161404-76-8) as the starting scaffold rather than the pre-oxidized 1,1-dioxide (CAS 167011-35-0). The thioether form enables selective, stepwise oxidation to either sulfoxide (using controlled equivalents of H₂O₂) or sulfone (using excess m-CPBA), providing access to intermediates with precisely tuned polarity and hydrogen-bonding capacity. The melting point differential (111.5-112.5°C for thioether vs 125-127°C for dioxide) and solubility profile facilitate distinct workup and crystallization strategies at each oxidation stage . This oxidative flexibility is lost when procuring the fully oxidized dioxide as the starting material.

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